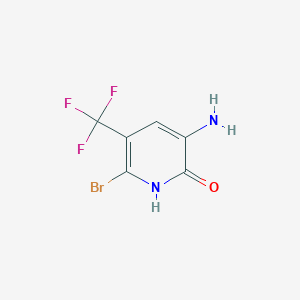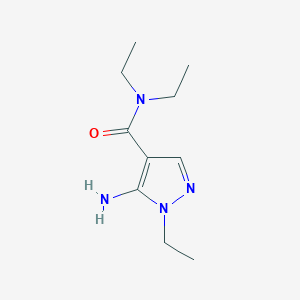![molecular formula C14H23N5 B11731944 bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731944.png)
bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine: is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are present in several biologically and medicinally active compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can be achieved through multi-component reactions involving pyrazolone derivatives and aldehydes. One common method involves the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Another approach is the one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes .
Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. Catalysts such as piperidine, sodium acetate, and ammonium acetate are often used to facilitate the reactions . The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently.
化学反応の分析
Types of Reactions: Bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
科学的研究の応用
Chemistry: In chemistry, bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can be utilized in catalysis and material science .
Biology: In biological research, this compound has shown potential as an antioxidant and anticancer agent. Studies have demonstrated its ability to scavenge free radicals and exhibit cytotoxicity against certain cancer cell lines .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of diseases such as cancer, inflammation, and infections .
Industry: In the industrial sector, this compound is used in the synthesis of various agrochemicals and pharmaceuticals. Its ability to form stable complexes with metal ions makes it valuable in the development of new materials and catalysts .
作用機序
The mechanism of action of bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets and pathways. In biological systems, it can activate autophagy proteins as a survival mechanism and induce apoptosis through p53-mediated pathways . The compound’s ability to scavenge free radicals and inhibit cell proliferation contributes to its therapeutic effects .
類似化合物との比較
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds exhibit similar biological activities and are used in antioxidant and anticancer research.
Bis(pyrazolyl)methanes: These derivatives also form stable metal complexes and are used in coordination chemistry and catalysis.
Uniqueness: Bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine stands out due to its specific structural features and the presence of the 1-ethyl-3-methyl-1H-pyrazol-4-yl groups.
特性
分子式 |
C14H23N5 |
|---|---|
分子量 |
261.37 g/mol |
IUPAC名 |
1-(1-ethyl-3-methylpyrazol-4-yl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C14H23N5/c1-5-18-9-13(11(3)16-18)7-15-8-14-10-19(6-2)17-12(14)4/h9-10,15H,5-8H2,1-4H3 |
InChIキー |
ZZCSGQZBHFBJPK-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C)CNCC2=CN(N=C2C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR](/img/structure/B11731862.png)

![N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731880.png)


![2-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731905.png)

![N-[(2,5-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731915.png)
![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)

![(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
